molecular formula C27H22IN3O4 B15016777 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

Cat. No.: B15016777
M. Wt: 579.4 g/mol
InChI Key: KCPSBESSVKAFSQ-OKCVXOCRSA-N
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Description

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of the core aromatic structures. The key steps include:

    Formation of the Naphthylamine Derivative: This involves the reaction of naphthalene with an amine to form the naphthylamine derivative.

    Acetylation: The naphthylamine derivative is then acetylated to introduce the acetamido group.

    Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent.

    Methoxylation: Methoxy groups are introduced via methylation reactions using methanol and a suitable catalyst.

    Coupling Reaction: The final step involves coupling the iodinated phenyl ring with the naphthylamine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino and acetamido groups can be reduced to amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenolic or alkylated derivatives.

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22IN3O4

Molecular Weight

579.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C27H22IN3O4/c1-34-25-15-18(13-14-24(25)35-27(33)21-10-4-5-11-22(21)28)16-30-31-26(32)17-29-23-12-6-8-19-7-2-3-9-20(19)23/h2-16,29H,17H2,1H3,(H,31,32)/b30-16+

InChI Key

KCPSBESSVKAFSQ-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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